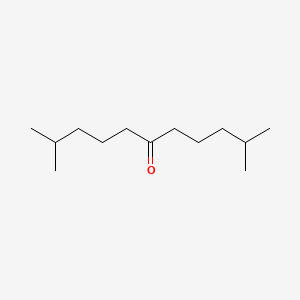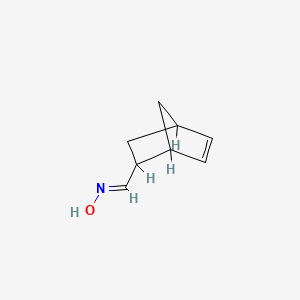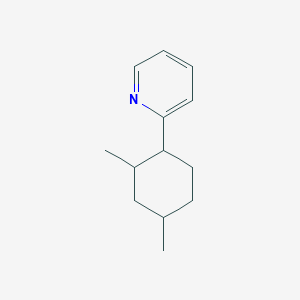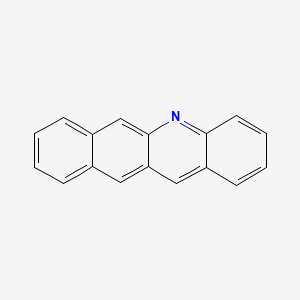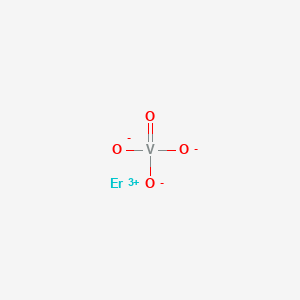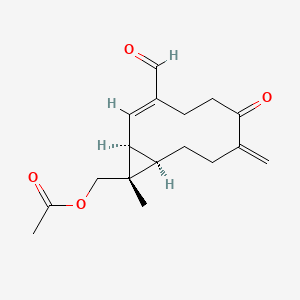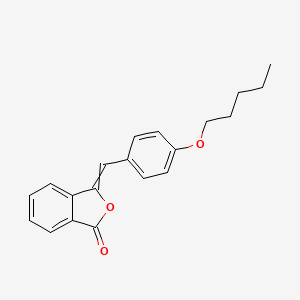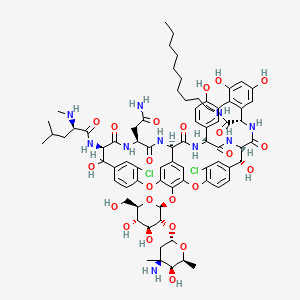
Vancomycin, 26-decarboxy-26-((decylamino)carbonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- is a derivative of vancomycin, a glycopeptide antibiotic. Vancomycin is primarily used to treat severe bacterial infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile . The modification of vancomycin to include a decylamino carbonyl group aims to enhance its pharmacokinetic properties and efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- involves several steps:
Starting Material: The synthesis begins with vancomycin as the starting material.
Decarboxylation: The carboxyl group at the 26th position is removed through a decarboxylation reaction.
Amidation: The resulting intermediate undergoes amidation with decylamine to introduce the decylamino carbonyl group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as purification steps such as crystallization or chromatography.
化学反应分析
Types of Reactions
Vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The decylamino carbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
Vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on antibiotic activity.
Biology: Investigated for its interactions with bacterial cell walls and its ability to overcome resistance mechanisms.
Medicine: Explored as a potential treatment for infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of new antibiotics and as a reference compound in quality control processes.
作用机制
The mechanism of action of vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- is similar to that of vancomycin. It inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine terminus of cell wall precursors . This prevents the incorporation of these precursors into the peptidoglycan matrix, leading to cell lysis and death. The modification with a decylamino carbonyl group may enhance its binding affinity and stability.
相似化合物的比较
Similar Compounds
Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action.
Dalbavancin: A lipoglycopeptide antibiotic with extended activity against Gram-positive bacteria.
Oritavancin: A semisynthetic glycopeptide with enhanced activity and a longer half-life.
Uniqueness
Vancomycin, 26-decarboxy-26-((decylamino)carbonyl)- is unique due to its structural modification, which aims to improve its pharmacokinetic properties and efficacy. This modification may result in better tissue penetration, reduced toxicity, and enhanced activity against resistant bacterial strains.
属性
CAS 编号 |
508241-91-6 |
|---|---|
分子式 |
C76H96Cl2N10O23 |
分子量 |
1588.5 g/mol |
IUPAC 名称 |
(1S,2R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-N-decyl-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxamide |
InChI |
InChI=1S/C76H96Cl2N10O23/c1-7-8-9-10-11-12-13-14-21-82-70(101)58-41-28-39(90)29-47(92)55(41)40-23-35(15-18-46(40)91)56-71(102)88-60(74(105)86-58)62(95)37-17-20-49(43(78)25-37)108-51-27-38-26-50(65(51)111-75-66(64(97)63(96)52(32-89)109-75)110-54-31-76(5,80)67(98)34(4)106-54)107-48-19-16-36(24-42(48)77)61(94)59(87-68(99)44(81-6)22-33(2)3)73(104)83-45(30-53(79)93)69(100)84-57(38)72(103)85-56/h15-20,23-29,33-34,44-45,52,54,56-64,66-67,75,81,89-92,94-98H,7-14,21-22,30-32,80H2,1-6H3,(H2,79,93)(H,82,101)(H,83,104)(H,84,100)(H,85,103)(H,86,105)(H,87,99)(H,88,102)/t34-,44+,45-,52+,54-,56+,57+,58-,59+,60-,61?,62+,63+,64-,66+,67+,75-,76-/m0/s1 |
InChI 键 |
UUNRJROOHGEQSP-MUCWUSEMSA-N |
手性 SMILES |
CCCCCCCCCCNC(=O)[C@@H]1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)[C@@H]4C(=O)N[C@@H]([C@@H](C5=CC(=C(C=C5)OC6=C(C7=CC(=C6)[C@H](C(=O)N4)NC(=O)[C@@H](NC(=O)[C@@H](C(C8=CC(=C(O7)C=C8)Cl)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O[C@H]2C[C@]([C@@H]([C@@H](O2)C)O)(C)N)Cl)O)C(=O)N1)O |
规范 SMILES |
CCCCCCCCCCNC(=O)C1C2=C(C(=CC(=C2)O)O)C3=C(C=CC(=C3)C4C(=O)NC(C(C5=CC(=C(C=C5)OC6=C(C7=CC(=C6)C(C(=O)N4)NC(=O)C(NC(=O)C(C(C8=CC(=C(O7)C=C8)Cl)O)NC(=O)C(CC(C)C)NC)CC(=O)N)OC9C(C(C(C(O9)CO)O)O)OC2CC(C(C(O2)C)O)(C)N)Cl)O)C(=O)N1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


